molecular formula C10H23NO3Si B14259220 2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- CAS No. 382618-27-1

2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-

Cat. No.: B14259220
CAS No.: 382618-27-1
M. Wt: 233.38 g/mol
InChI Key: YZYIHFGMRAWGMJ-UHFFFAOYSA-N
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Description

2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- is a versatile organosilane compound. It is characterized by the presence of both an amine group and a trimethoxysilyl group, making it useful in various chemical applications. This compound is often used as a coupling agent, which helps in bonding organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- typically involves the reaction of 2-methyl-2-propen-1-amine with a trimethoxysilane derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. Common solvents used in this reaction include toluene or hexane, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants. The product is typically purified through distillation or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Condensation: Catalyzed by acids or bases.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

Scientific Research Applications

2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- involves the formation of covalent bonds between the amine group and various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds. This dual functionality allows the compound to act as a bridge between organic and inorganic materials, enhancing their compatibility and adhesion .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Trimethoxysilyl)propyl]ethylenediamine
  • 3-(Trimethoxysilyl)propyl methacrylate
  • (3-Aminopropyl)trimethoxysilane

Uniqueness

2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- is unique due to its combination of an amine group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it particularly useful as a coupling agent. Its ability to form stable bonds with both organic and inorganic materials sets it apart from other similar compounds .

Properties

CAS No.

382618-27-1

Molecular Formula

C10H23NO3Si

Molecular Weight

233.38 g/mol

IUPAC Name

2-methyl-N-(3-trimethoxysilylpropyl)prop-2-en-1-amine

InChI

InChI=1S/C10H23NO3Si/c1-10(2)9-11-7-6-8-15(12-3,13-4)14-5/h11H,1,6-9H2,2-5H3

InChI Key

YZYIHFGMRAWGMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNCCC[Si](OC)(OC)OC

Origin of Product

United States

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